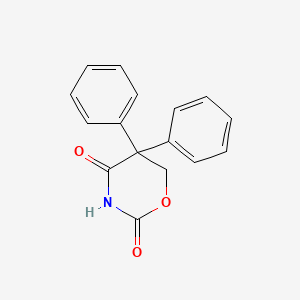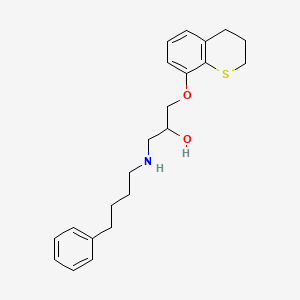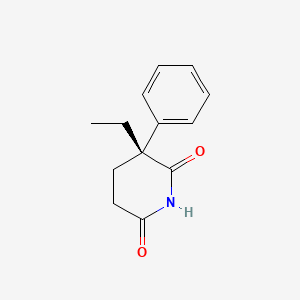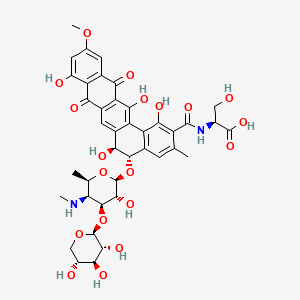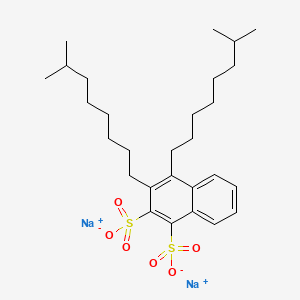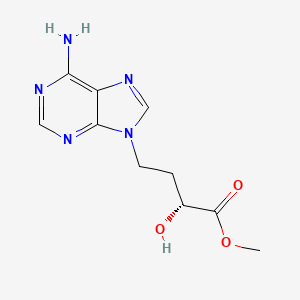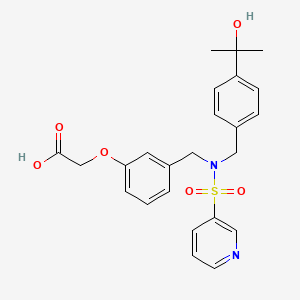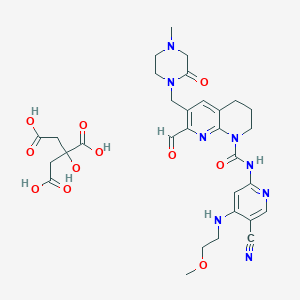![molecular formula C36H46Cl4N8O2S2Zn B12768224 zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride CAS No. 64130-95-6](/img/structure/B12768224.png)
zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride is a complex organic molecule that features a zinc ion coordinated with a diazenyl group and a benzothiazolium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride typically involves the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of 4-(dimethylamino)aniline with nitrous acid to form the diazonium salt, which is then coupled with a suitable aromatic compound to form the diazenyl intermediate.
Formation of the benzothiazolium moiety: This involves the cyclization of a thioamide with an aldehyde or ketone to form the benzothiazole ring.
Coordination with zinc: The final step involves the coordination of the diazenyl-benzothiazolium compound with a zinc salt, such as zinc chloride, under appropriate conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same basic steps as described above, but with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
化学反应分析
Types of Reactions
The compound zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride can undergo various types of chemical reactions, including:
Oxidation: The diazenyl group can be oxidized to form azo compounds.
Reduction: The diazenyl group can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
The compound zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride involves its interaction with molecular targets such as enzymes and proteins. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the benzothiazolium moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .
相似化合物的比较
Similar Compounds
- (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
- (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines
- N,N-dimethyl-4-[(E)-2-(4-dimethylamino)styryl]pyridinium ion
Uniqueness
The uniqueness of zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride lies in its combination of a diazenyl group and a benzothiazolium moiety coordinated with zinc. This unique structure imparts specific chemical and physical properties, making it suitable for applications in nonlinear optics, enzyme inhibition studies, and the development of dyes and pigments.
属性
CAS 编号 |
64130-95-6 |
|---|---|
分子式 |
C36H46Cl4N8O2S2Zn |
分子量 |
894.1 g/mol |
IUPAC 名称 |
zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride |
InChI |
InChI=1S/2C18H23N4OS.4ClH.Zn/c2*1-18(2)10-14-16(15(23)11-18)24-17(22(14)5)20-19-12-6-8-13(9-7-12)21(3)4;;;;;/h2*6-9H,10-11H2,1-5H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
BRSDBQGZKLGKAK-UHFFFAOYSA-J |
规范 SMILES |
CC1(CC2=C(C(=O)C1)SC(=[N+]2C)N=NC3=CC=C(C=C3)N(C)C)C.CC1(CC2=C(C(=O)C1)SC(=[N+]2C)N=NC3=CC=C(C=C3)N(C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



